molecular formula C9H11N5O2 B11880742 ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate CAS No. 40525-21-1

ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate

Cat. No.: B11880742
CAS No.: 40525-21-1
M. Wt: 221.22 g/mol
InChI Key: OYCHGQKPZGRODS-UHFFFAOYSA-N
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Description

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its diverse biological activities and potential therapeutic applications. The compound’s unique arrangement of nitrogen atoms within the imidazole and pyridine rings contributes to its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method starts with the nucleophilic substitution of halogenated pyridine derivatives, followed by reduction of the nitro group to form 2,3-diaminopyridine . This intermediate undergoes cyclization with ethyl isocyanate under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon or Raney nickel are often employed in the reduction steps to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the imidazo[4,5-b]pyridine core .

Scientific Research Applications

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Ethyl (7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate can be compared with other imidazo[4,5-b]pyridine derivatives:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic applications.

Properties

CAS No.

40525-21-1

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

ethyl N-(7-amino-1H-imidazo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C9H11N5O2/c1-2-16-9(15)14-6-3-5(10)7-8(13-6)12-4-11-7/h3-4H,2H2,1H3,(H4,10,11,12,13,14,15)

InChI Key

OYCHGQKPZGRODS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(C(=C1)N)NC=N2

Origin of Product

United States

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